molecular formula C41H62N12O11 B1266297 Angiotensin (1-7) CAS No. 39386-80-6

Angiotensin (1-7)

Cat. No. B1266297
CAS RN: 39386-80-6
M. Wt: 899 g/mol
InChI Key: PVHLMTREZMEJCG-GDTLVBQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ile(5)-angiotensin II (1-7) is an angiotensin compound consisting of the linear heptapeptide sequence L-Asp-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro. It has a role as a vasodilator agent. It is a tautomer of an Ile(5)-angiotensin II (1-7) dizwitterion.
TXA127 has been investigated for the treatment of Miscellaneous Peripheral Blood Cell Abnormalities.

Scientific Research Applications

Cardiometabolic Function in Aging

Angiotensin (1-7) demonstrates beneficial effects on cardiovascular and metabolic health in aging. It attenuates age-related elevations in blood pressure and insulin resistance, suggesting its potential as a pharmacological target for age-related cardiometabolic risk (Miller et al., 2020).

Role in Atherosclerosis

Angiotensin (1-7) plays a significant role in reducing smooth muscle cell proliferation and migration, improving endothelial function, and regulating lipid metabolism. These actions contribute to the inhibition of atherosclerotic lesions and increase plaque stability, highlighting its potential in atherosclerosis treatment (Zhang et al., 2015).

Vasodilator Effects

This compound induces vasodilation in the coronary bed of rats, involving interactions with the Mas receptor and angiotensin-converting enzymes (ACE and ACE2). This highlights its role in blood pressure regulation and potential therapeutic applications in cardiovascular disorders (de Moraes et al., 2017).

Neuroprotective Effects

Angiotensin (1-7) may offer neuroprotective benefits by increasing the formation of angiotensin 1 to 7 and stimulating Mas receptors, which can be neuroprotective against brain ischemia and other related pathologies (Peña-Silva & Heistad, 2015).

Protective Role in Obesity and Diabetes

In the context of obesity, angiotensin (1-7) has shown positive effects in regulating blood pressure and glucose homeostasis, indicating its potential in treating obesity-related conditions (White et al., 2019).

Potential in Cardiovascular and Renal Diseases

Angiotensin (1-7) counteracts the effects of angiotensin II, displaying vasodilation, anti-inflammatory, and anti-fibrotic effects. This opens avenues for its therapeutic application in heart and renal diseases, as well as a counter-regulator of the ACE-Ang II-AT1 axis (Simões e Silva & Teixeira, 2016).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-GDTLVBQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin (1-7)

CAS RN

39386-80-6, 51833-78-4
Record name Angiotensin II, des-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I (1-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin 1-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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